Ethyl 6-formylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOIOKMHVHLARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575426 | |
| Record name | Ethyl 6-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-31-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Formylnicotinate and Its Precursors
Direct Formylation Strategies for Nicotinate (B505614) Esters
Directly introducing a formyl group onto the pyridine (B92270) ring of a nicotinate ester is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to classical electrophilic aromatic substitution reactions. nih.gov However, specific reagents and strategies have been developed to overcome this low reactivity.
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. nih.govresearchgate.net The standard reagents are phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent (an iminium salt). nih.gov
Due to the deactivation of the pyridine ring, direct Vilsmeier-Haack formylation of simple nicotinate esters is generally inefficient. To achieve formylation, the pyridine ring must first be activated. One strategy involves converting the pyridine into a more electron-rich, non-aromatic intermediate. Recent studies have shown that pyridines can be activated to undergo meta-selective C-H formylation by converting them into streptocyanine intermediates. This multi-step, one-pot process involves:
Activation of the pyridine with an activating agent.
Nucleophilic ring-opening to form a streptocyanine.
Formylation of the electron-rich intermediate with the Vilsmeier reagent.
Ring-closing and aromatization to yield the nicotinaldehyde derivative. acs.org
This approach circumvents the limitations of the traditional Vilsmeier-Haack reaction on electron-deficient pyridines. acs.org
Another classical formylation method, the Reimer-Tiemann reaction, involves the reaction of a phenol (B47542) with chloroform (B151607) in a strongly basic solution to generate an ortho-formylated product. nrochemistry.commychemblog.comwikipedia.org The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂). wikipedia.org This reaction is not directly applicable to the formylation of nicotinate esters, as it is specific to electron-rich phenols and other activated aromatic systems like pyrroles and indoles. wikipedia.org When applied to pyrroles, the reaction can lead to ring expansion, forming 3-chloropyridines, a process known as the Ciamician-Dennstedt rearrangement.
Table 1: Comparison of Classical Formylation Reactions
| Reaction | Formylating Agent | Typical Substrate | Applicability to Nicotinate Esters |
| Vilsmeier-Haack | POCl₃ / DMF | Electron-rich aromatics | Low, requires activation of the pyridine ring acs.org |
| Reimer-Tiemann | CHCl₃ / Base | Phenols, Pyrroles | Not applicable for formylation; may cause ring expansion nrochemistry.com |
Modern synthetic chemistry has seen the development of catalytic methods for the direct C-H formylation of heterocycles, offering milder and more selective alternatives to classical methods. Transition-metal catalysis, in particular, provides a powerful tool for the functionalization of otherwise unreactive C-H bonds. beilstein-journals.org
For pyridine derivatives, several catalytic systems have been explored:
Copper-Catalyzed Formylation: An efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine (B132010) C-H bonds has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant. This method provides direct access to 3-formyl imidazo[1,2-a]pyridine derivatives in good yields. rsc.org
Palladium-Catalyzed Functionalization: Palladium catalysts are highly effective for the C-H functionalization of pyridine N-oxides. These methods allow for highly selective ortho-alkenylation and arylation, demonstrating the potential for activating specific C-H bonds on the pyridine ring. beilstein-journals.orgresearchgate.net While direct formylation via this specific route is less common, it highlights the principle of transition-metal-mediated C-H activation.
Nickel-Catalyzed Alkenylation: A nickel-catalyzed system utilizing a bifunctional ligand has been developed to achieve remote C3-H alkenylation of pyridines. This approach uses a Lewis acidic aluminum component in the ligand to coordinate the pyridine nitrogen, directing the nickel catalyst to the C3 position and overriding the intrinsic electronic preference for C2/C4 functionalization. nih.gov Such directive strategies could potentially be adapted for formylation reactions.
These catalytic methods represent promising avenues for the synthesis of Ethyl 6-formylnicotinate, although specific application to this target molecule may require further optimization.
Oxidation of Related Pyridine-6-Hydroxymethyl Derivatives
A more common and reliable strategy for the synthesis of this compound involves the oxidation of its corresponding primary alcohol precursor, Ethyl 6-(hydroxymethyl)nicotinate. This two-step approach consists of first synthesizing the precursor and then performing a selective oxidation.
The precursor, Ethyl 6-(hydroxymethyl)nicotinate, is a known compound that can be synthesized through various routes. The critical subsequent step is its oxidation to the aldehyde. The primary challenge is to achieve this transformation without over-oxidizing the aldehyde to the corresponding carboxylic acid or affecting the ester group and the pyridine ring.
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, with numerous reagents developed for this purpose. For substrates like Ethyl 6-(hydroxymethyl)nicotinate, which contain a sensitive heterocyclic ring, mild and selective reagents are required.
Manganese Dioxide (MnO₂): Activated manganese dioxide is a widely used and highly effective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. chinesechemsoc.org The hydroxymethyl group at the 6-position of the pyridine ring is analogous to a benzylic alcohol, making it an ideal substrate for MnO₂ oxidation. The reaction is typically carried out by stirring the alcohol with an excess of solid MnO₂ in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (CHCl₃) at room temperature or with gentle heating. chinesechemsoc.org The heterogeneous nature of the reaction simplifies workup, as the reagent and manganese byproducts can be removed by simple filtration.
Table 2: Representative Conditions for MnO₂ Oxidation
| Substrate | Reagent | Solvent | Temperature | Outcome |
| Benzylic/Allylic Alcohol | Activated MnO₂ | DCM or CHCl₃ | Room Temp. to 60 °C | Corresponding Aldehyde/Ketone chinesechemsoc.org |
| Ethyl 6-(hydroxymethyl)nicotinate | Activated MnO₂ | Inert Solvent | Room Temp. | This compound |
Other reagents for the selective oxidation of primary alcohols to aldehydes include chromium-based reagents (e.g., Pyridinium (B92312) chlorochromate, PCC) and sulfur-based reagents (e.g., Swern or Dess-Martin oxidations). However, MnO₂ is often preferred due to its selectivity, mild conditions, and ease of use. researchgate.netchinesechemsoc.org
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer a highly efficient approach to building molecular complexity. nih.gov Several MCRs have been developed for the synthesis of substituted pyridine rings, including nicotinic acid derivatives. researchgate.netbohrium.com
One common strategy involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl acetoacetate), and an ammonia (B1221849) source. For instance, a five-component reaction of an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide can rapidly produce highly substituted pyridine derivatives under mild conditions. researchgate.net While these methods provide access to complex nicotinates, the direct synthesis of this compound through an MCR has not been specifically reported. Such a synthesis would require a component that could introduce or mask a formyl group at the desired position during the cyclization process. The versatility of MCRs, however, suggests that a tailored pathway could potentially be designed for this purpose. researchgate.net
Hantzsch-type and Related Pyridine Annulation Reactions
The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881 by Arthur Rudolf Hantzsch, offers a foundational approach to pyridine ring formation. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org
While the classical Hantzsch synthesis has drawbacks such as long reaction times and sometimes low yields, modern modifications have improved its efficiency. wikipedia.orgbeilstein-journals.org For instance, the reaction can be performed in water as a solvent with direct aromatization using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412) in a one-pot synthesis. wikipedia.org
The general mechanism of the Hantzsch synthesis is believed to involve the formation of an enamine from the β-keto ester and the nitrogen donor, and a chalcone-type intermediate from the aldehyde and the second equivalent of the β-keto ester. wikipedia.org These intermediates then react to form the dihydropyridine (B1217469) ring. wikipedia.org
Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions
| Feature | Classical Hantzsch Synthesis | Modern Hantzsch Synthesis |
| Solvent | Often organic solvents | Water, ionic liquids, or solvent-free wikipedia.orgnih.gov |
| Catalyst | Often requires harsh conditions | Can be catalyzed by p-toluenesulfonic acid (PTSA), ferric chloride, or proceed under microwave irradiation wikipedia.org |
| Reaction Time | Can be lengthy (e.g., days) google.com | Significantly reduced (e.g., hours) beilstein-journals.org |
| Yield | Can be low wikipedia.org | Generally higher yields (e.g., up to 96%) wikipedia.org |
| Aromatization | Separate oxidation step | Often integrated into a one-pot procedure wikipedia.org |
Integration of Aldehyde and Ester Functionalities in One-Pot Syntheses
A common precursor for such transformations is ethyl 6-methylnicotinate (B8608588). The methyl group at the 6-position can be oxidized to an aldehyde, while the ethyl ester at the 3-position remains intact. Various oxidizing agents can be employed for this conversion. The synthesis of the precursor, ethyl 6-methylnicotinate, can itself be achieved through methods like the esterification of 6-methylnicotinic acid. chemicalbook.comchemicalbook.com 6-Methylnicotinic acid can be produced by the oxidation of 2-methyl-5-ethylpyridine using oxidizing agents like potassium permanganate or nitric acid. google.comgoogle.com
Another strategy involves starting with a precursor that already contains a halogen at the 6-position, such as ethyl 6-chloronicotinate. prepchem.comchemicalbook.com The chloro group can then be converted to the formyl group through various organic reactions, such as a Sommelet reaction or by using organometallic reagents followed by formylation.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov Enzymes, such as lipases, oxidoreductases, and hydrolases, can be employed to perform specific transformations on pyridine derivatives with high precision, often under mild reaction conditions. nih.govresearchgate.net
For the synthesis of a molecule like this compound, a chemoenzymatic approach could involve the enzymatic oxidation of a precursor like ethyl 6-(hydroxymethyl)nicotinate to the corresponding aldehyde. prepchem.com This oxidation can be catalyzed by alcohol dehydrogenases or oxidases, offering a green alternative to traditional heavy-metal-based oxidizing agents.
Another potential application of enzymes is in the selective hydrolysis or esterification of precursors. For instance, if a dicarboxylic acid pyridine derivative is used as a starting material, a lipase (B570770) could be used to selectively esterify one of the carboxylic acid groups, leading to a monoester that can be further transformed into the target molecule. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for easy separation and reuse of the biocatalyst. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including heterocyclic compounds like this compound. mdpi.com
Key green chemistry considerations in the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Multi-component reactions like the Hantzsch synthesis are inherently more atom-economical than linear syntheses. wikipedia.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.commdpi.com The Hantzsch reaction, for example, has been successfully demonstrated in aqueous media. wikipedia.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The use of catalysts, including biocatalysts, can help to lower the activation energy of reactions, allowing for milder conditions.
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of this specific molecule, the broader principle encourages the use of starting materials derived from renewable resources.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov This includes the use of acid or base catalysts, as well as transition metal and enzyme catalysts.
By integrating these principles, the synthesis of this compound can be made more environmentally sustainable.
Reaction Mechanisms and Mechanistic Investigations Involving Ethyl 6 Formylnicotinate
Electrophilic and Nucleophilic Character of the Formyl Group
The formyl group (–CHO) is a key site of reactivity in Ethyl 6-formylnicotinate. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is fundamental to its use in constructing more complex molecular architectures.
The electrophilic formyl group readily participates in carbon-carbon bond-forming reactions, which are central to organic synthesis.
Grignard and Organolithium Reactions: The aldehyde can react with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). The mechanism involves the nucleophilic addition of the carbanionic 'R' group to the carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. For instance, the reaction of the analogous mthis compound with a Grignard reagent has been utilized in the synthesis of methyl 6-(1-hydroxyethyl)nicotinate. A similar reaction with this compound and methylmagnesium bromide would be expected to produce ethyl 6-(1-hydroxyethyl)nicotinate.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. The reaction employs a phosphorus ylide (a Wittig reagent), which acts as a nucleophile. The mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly decomposes to form the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. The use of stabilized or non-stabilized ylides can influence the stereoselectivity (E/Z) of the resulting alkene.
Aldol (B89426) and Related Condensations: The formyl group can act as an electrophile in aldol-type reactions. In the presence of a base, another carbonyl compound with an α-hydrogen (an enolizable carbonyl) can be deprotonated to form a nucleophilic enolate. This enolate then attacks the formyl carbon of this compound to form a β-hydroxy ester derivative after workup. Subsequent dehydration can lead to the formation of an α,β-unsaturated compound.
Table 1: Common C-C Bond Forming Reactions at the Formyl Group
| Reaction Name | Reagent Type | Intermediate | Product Type |
|---|---|---|---|
| Grignard Reaction | Organomagnesium (R-MgX) | Metal Alkoxide | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
| Aldol Addition | Enolate | β-Alkoxide | β-Hydroxy Carbonyl |
Like other aldehydes, the formyl group of this compound exists in equilibrium with its hydrate (B1144303) in aqueous solutions. This reversible reaction involves the nucleophilic addition of water to the carbonyl carbon.
The mechanism of hydration can be catalyzed by either acid or base.
Acid-Catalyzed Hydration: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Base-Catalyzed Hydration: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated by water.
Studies on related pyridinecarboxaldehydes show that the position of the formyl group and the electronic nature of other ring substituents influence the hydration equilibrium. google.com
Acetal (B89532) formation occurs when the aldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst. This reaction is crucial for protecting the aldehyde group during other chemical transformations. The mechanism proceeds in several reversible steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack by one molecule of alcohol to form a protonated hemiacetal.
Deprotonation to yield a neutral hemiacetal.
Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).
Elimination of water to form a resonance-stabilized oxonium ion.
Attack by a second molecule of alcohol on the oxonium ion.
Deprotonation to give the final acetal product and regenerate the acid catalyst.
To drive the equilibrium towards the acetal, the water formed during the reaction is typically removed, for example, by azeotropic distillation. The kinetics of acetal formation can be influenced by the solvent and the presence of other additives. bldpharm.com
Ester Group Transformations
The ethyl ester group at the 3-position of the pyridine (B92270) ring is another key reactive site, primarily undergoing nucleophilic acyl substitution.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol (R'-OH). The reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol (R'-OH).
Base-Catalyzed Mechanism: An alkoxide (R'O⁻), formed by deprotonating the incoming alcohol with a strong base, acts as a potent nucleophile, attacking the carbonyl carbon.
In both cases, a tetrahedral intermediate is formed, which can then eliminate either the original ethoxide or the new alkoxide. To favor the product, the reaction is often driven by using a large excess of the new alcohol or by removing the ethanol (B145695) by-product as it forms. Studies on the transesterification of methyl nicotinate (B505614), a close analogue, have shown that pyridyl functionality is compatible with these reaction conditions, though ethyl esters may show lower conversion rates compared to methyl esters.
Table 2: Catalysts for Transesterification
| Catalyst Type | Example | Mechanism |
|---|---|---|
| Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen |
| Base | NaOR', K₂CO₃ | Formation of nucleophilic alkoxide |
| Organometallic | Titanate esters | Lewis acid activation |
| Enzymatic | Lipases | Formation of acyl-enzyme intermediate |
Hydrolysis is the reaction of the ester with water to form the corresponding carboxylic acid (6-formylnicotinic acid) and ethanol. This reaction can be catalyzed by acid or base.
Saponification refers specifically to base-catalyzed hydrolysis. It is an effectively irreversible second-order reaction. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion (⁻OCH₂CH₃) as the leaving group. In the final, rapid step, the strongly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
The rate of saponification is dependent on the concentrations of both the ester and the base. The general rate law is: Rate = k[Ester][OH⁻]
Kinetic studies on various ethyl esters, such as ethyl acetate (B1210297), have been extensively performed to determine rate constants and activation energies. For substituted esters, the rate is highly influenced by the electronic nature of the substituents. Electron-withdrawing groups on the pyridine ring, like the formyl group, are expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted ethyl nicotinate.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound has distinct reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).
Nucleophilic Aromatic Substitution (SNAr): While this compound itself does not have a suitable leaving group on the ring for SNAr, related compounds like ethyl 4-chloro-6-formylnicotinate readily undergo substitution of the chlorine atom by nucleophiles. The electron-withdrawing nature of both the ester and formyl groups further facilitates nucleophilic attack on the ring.
Oxidation of the Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can be oxidized by peracids (e.g., m-CPBA) to form the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the ring, making the positions ortho and para to the nitrogen more susceptible to both nucleophilic and electrophilic attack.
Oxidation/Reduction of Substituents: The formyl group can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (B83412), or reduced to a hydroxymethyl group (–CH₂OH) using mild reducing agents like sodium borohydride, typically without affecting the ester or the aromatic ring.
Metal-Catalyzed Cross-Coupling: Pyridine derivatives are important substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While there are no specific literature examples for this compound, a halogenated precursor (e.g., ethyl 6-chloro- or 6-bromonicotinate) could be used to introduce the formyl group or the entire this compound moiety could be coupled if a suitable derivative were prepared. These reactions are powerful tools for creating C-C or C-heteroatom bonds.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. msu.edu In this compound, the presence of two additional strong electron-withdrawing groups, the formyl (-CHO) and the ethyl carboxylate (-COOEt), further deactivates the ring.
The directing effect of the substituents and the ring nitrogen must be considered. The pyridine nitrogen strongly deactivates the ortho (C2, C6) and para (C4) positions. The formyl and ester groups are meta-directing deactivators. In the case of this compound (a substituted pyridine), the positions are numbered relative to the nitrogen. The substituents are at C3 (ester) and C6 (formyl). Both the ring nitrogen and the C6-formyl group deactivate the ring, particularly at positions C2, C4, and C5. The C3-ester group also deactivates the ring. Electrophilic attack, if it occurs, would be predicted to happen at the least deactivated position, which is typically the C5 position. Reactions like nitration or halogenation, common EAS reactions, would require harsh conditions to proceed and would likely show regioselectivity for the C5 position. googleapis.com
The general mechanism involves the attack of an electrophile (E⁺) on the aromatic π-system, leading to a positively charged intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org The stability of this intermediate is crucial for the reaction rate. For this compound, the positive charge of the intermediate would be destabilized by the adjacent electron-withdrawing groups, making the reaction energetically unfavorable. A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org
Nucleophilic Aromatic Substitution with Activated Pyridines
The pyridine ring is inherently electron-deficient and is thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. libretexts.org This reactivity is significantly enhanced in this compound due to the presence of the strongly electron-withdrawing formyl and carboxylate groups. masterorganicchemistry.com These groups, particularly when positioned ortho or para to a potential leaving group, can effectively stabilize the negatively charged intermediate formed during the reaction. lumenlearning.comlibretexts.org
The SNAr mechanism is typically a two-step addition-elimination process. libretexts.org
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The negative charge in this complex is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the formyl and ester groups. This delocalization provides significant stabilization, lowering the activation energy for the first, often rate-determining, step. libretexts.org
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group.
For SNAr to occur on this compound, a precursor with a good leaving group, such as a halogen at the C2, C4, or C6 position, would be required. The electron-withdrawing groups at C3 and C6 would strongly activate a leaving group at any of these positions for displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols).
Catalytic Reaction Mechanisms
The functional groups of this compound make it a versatile substrate for various catalytic transformations, which proceed through distinct mechanistic pathways.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for functionalizing pyridine rings, often under milder conditions than classical methods. semanticscholar.org this compound, or its derivatives bearing a leaving group (like a halide), can participate in numerous cross-coupling reactions. The general catalytic cycle for many of these reactions, such as those catalyzed by palladium, involves a sequence of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of a halogenated ethyl nicotinate derivative, forming a high-valent organometallic intermediate (e.g., Pd(II)).
Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. The catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org
These reactions allow for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at specific positions on the pyridine ring, providing access to a wide array of complex derivatives. researchgate.net
Organocatalytic Activation Pathways
The formyl group of this compound is a key functional handle for organocatalytic activation. Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate aldehydes toward various asymmetric transformations. nih.gov
A prominent example is the asymmetric aldol reaction. The mechanism typically involves the following steps:
Enamine/Iminium Ion Formation : The organocatalyst reacts with the aldehyde (the formyl group of this compound) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. beilstein-journals.org In the case of an aldol reaction where this compound acts as the electrophile, the catalyst would react with a ketone donor to form an enamine.
Carbon-Carbon Bond Formation : The enamine attacks the formyl group of this compound. The stereochemistry of the newly formed chiral center is controlled by the chiral environment of the catalyst.
Hydrolysis and Catalyst Regeneration : The resulting intermediate is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the organocatalyst.
This pathway allows for the highly enantioselective synthesis of chiral molecules, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.gov
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Intermediates
DFT calculations allow researchers to model the electronic structure and geometry of molecules, transition states, and intermediates involved in a reaction pathway. researchgate.net By calculating the relative energies of these species, a detailed energy profile for the reaction can be constructed.
For reactions involving this compound, DFT studies can provide critical insights:
SNAr Reactions : Calculations can quantify the stabilization energy provided by the formyl and ester groups to the Meisenheimer intermediate, confirming their activating effect. The geometries and charge distributions of various resonance structures can be analyzed. nih.gov
Catalytic Cycles : The energies of each intermediate and transition state in a transition metal-catalyzed cross-coupling cycle can be determined. This helps to identify the rate-determining step and understand the influence of ligands on the catalyst's activity and selectivity.
Organocatalysis : DFT can be used to model the transition state of the C-C bond-forming step in an organocatalyzed reaction. This allows for the rationalization of the observed stereoselectivity by comparing the energies of the different diastereomeric transition states leading to the various stereoisomers of the product.
The table below shows hypothetical relative energy data from a DFT study on a nucleophilic aromatic substitution, illustrating how computational data can clarify a reaction mechanism.
Transition State Analysis and Energy Landscapes
For a hypothetical reaction involving this compound, a transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier between reactants and products. The geometric parameters (bond lengths and angles) of this transition state structure would reveal the nature of bond-forming and bond-breaking processes. Furthermore, calculation of the Gibbs free energy of activation (ΔG‡) would allow for a theoretical prediction of the reaction rate. An energy landscape diagram would then visually represent the energy changes along the reaction coordinate, illustrating the energetic feasibility of the proposed mechanism.
Despite the established methodologies for such investigations, specific data tables of activation energies, transition state geometries, or energy profile diagrams for reactions of this compound have not been reported in the reviewed literature. Therefore, a detailed discussion with specific research findings and data tables for this particular compound cannot be provided at this time.
Advanced Synthetic Applications of Ethyl 6 Formylnicotinate As a Building Block
Construction of Diverse Heterocyclic Systems
The unique arrangement of reactive sites on the ethyl 6-formylnicotinate scaffold enables its use in the synthesis of a wide array of heterocyclic structures. The aldehyde and the pyridine (B92270) ring's nitrogen atom are key players in annulation reactions, leading to the formation of fused, multi-heterocyclic, and other complex ring systems.
The construction of pyridine-fused ring systems is a significant area of heterocyclic chemistry, as these scaffolds are prevalent in biologically active compounds. This compound serves as an ideal starting material for creating such structures, often through reactions that involve the formyl group and the adjacent pyridine nitrogen.
Various synthetic protocols can be employed to achieve the synthesis of fused pyridines. sci-hub.se For instance, condensation of the formyl group with active methylene (B1212753) compounds, followed by intramolecular cyclization, is a common strategy. Methodologies like the Skraup synthesis of quinolines, which involves the reaction of an aniline (B41778) with glycerol, demonstrate the general principles of forming rings fused to an existing nitrogen-containing ring. vwr.com In the case of this compound, the aldehyde can react with a variety of nucleophiles to form an intermediate that subsequently cyclizes onto the pyridine ring or a pre-installed side chain. This approach allows for the synthesis of important fused systems like pyrido[2,3-d]pyrimidines, which are known for their biological activities.
Table 1: Examples of Pyridine-Fused Ring Synthesis Strategies
| Reaction Type | Description | Potential Application with this compound |
|---|---|---|
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. | The formyl group can react with a suitably substituted amine to initiate cyclization. |
| Gewald Reaction | Reaction of a ketone or aldehyde with a cyanoacetate (B8463686) and elemental sulfur in the presence of a base. | The formyl group can participate in Gewald-type reactions to form fused thiophenes. |
Beyond simple fused rings, this compound is a key precursor for constructing more complex multi-heterocyclic architectures, where two or more heterocyclic rings are linked. These scaffolds are of great interest in medicinal chemistry and materials science.
A notable example is the synthesis of imidazopyridine-fused isoquinolinones. orgsyn.org This process can be initiated by a Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving an amidine, an aldehyde, and an isocyanide. Using this compound as the aldehyde component allows for the direct incorporation of the pyridine ring into the final structure. The resulting product from the GBB reaction can then undergo further intramolecular transformations, such as a Michael addition, to construct the fused isoquinolinone ring system, yielding a complex multi-heterocyclic molecule in a highly efficient manner. orgsyn.org
Spirocyclic and bridged ring systems represent complex three-dimensional molecular architectures that are increasingly important in drug discovery. researchgate.net While direct examples of the use of this compound in the synthesis of these systems are not extensively documented, its functional groups make it a theoretically viable precursor for such constructions.
Spirocycles are characterized by two rings connected at a single shared carbon atom. nih.gov Their synthesis often involves intramolecular cyclization reactions where a pre-existing ring has a side chain that can cyclize back onto its quaternary center. researchgate.net The aldehyde group of this compound could be elaborated into such a side chain, which could then participate in a spirocyclization. For example, reactions like olefin metathesis are powerful tools for forming the carbocyclic rings found in many spiro-compounds. researchgate.net
Bridged systems, where two non-adjacent atoms of a ring (the bridgeheads) are connected by a bridge of one or more atoms, are also accessible through various synthetic strategies. nih.gov The functional handles on this compound could be used to build the necessary linkages for an intramolecular Diels-Alder reaction or other cyclizations to form a bridged product.
Precursor in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in the synthesis of larger, more complex organic molecules, including natural products and pharmaceutical agents.
The pyridine ring is a core component of numerous alkaloids and other natural products. e-bookshelf.de Therefore, functionalized pyridines like this compound are valuable starting materials for their total synthesis. Although specific examples of its application in the total synthesis of a major natural product are not prominent in the literature, its potential is clear. sci-hub.segoogleapis.com The compound can serve as a "building block" that provides the pyridine nucleus, which can then be further elaborated. chemicalbook.com For instance, in the synthesis of alkaloids, the formyl group could be used to construct a second nitrogen-containing ring through reactions like the Pictet-Spengler reaction, a key step in the synthesis of many isoquinoline (B145761) and indole (B1671886) alkaloids.
The nicotinic acid framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde and ester groups provide reactive handles for modification, allowing for the creation of diverse libraries of compounds for drug discovery.
For example, related nicotinic acid derivatives are crucial in synthesizing various therapeutic agents. Methyl 6-methylnicotinate (B8608588) is used in developing treatments for CNS disorders. Derivatives of ethyl nicotinate (B505614) are also explored as intermediates for a range of drugs. google.com A patent for the antifungal drug Voriconazole describes a synthesis route that relies on a substituted pyrimidine (B1678525) intermediate, highlighting the importance of such heterocyclic building blocks in pharmaceutical manufacturing. The reactivity of this compound makes it an ideal starting point for synthesizing analogues of these and other drugs, where the pyridine core is essential for biological activity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrido[2,3-d]pyrimidine |
| Imidazopyridine-fused isoquinolinone |
| (±)-salbutamol |
| Methyl 6-methylnicotinate |
| Voriconazole |
| Ethyl 4,6-dichloro-2-formylnicotinate |
Agro-chemical Development
The pyridine scaffold is a core structural motif in numerous commercially successful agrochemicals, including insecticides, herbicides, and fungicides. While direct applications of this compound in final agrochemical products are not extensively documented in public literature, its derivatives are significant. For instance, related compounds such as ethyl 4-chloro-6-formylnicotinate and ethyl 4,6-dichloro-2-formylnicotinate serve as key intermediates in the synthesis of pesticides and herbicides. evitachem.combiosynth.com The strategic placement of the formyl and ester groups on the pyridine ring of this compound allows for the systematic construction of more complex molecules. These functional groups can be transformed into various other moieties to modulate the biological activity, selectivity, and physicochemical properties of the target agrochemical. The formyl group, in particular, can be used to build side chains that are crucial for the molecule's mode of action, such as binding to specific enzyme active sites in pests or weeds. biosynth.com
Derivatization Strategies for Enhanced Functionality
The presence of three distinct functional regions—the formyl group, the ester group, and the pyridine ring—allows for a wide array of derivatization strategies to create a library of novel compounds with tailored properties.
The aldehyde (formyl) functionality is one of the most reactive sites on the molecule, enabling numerous transformations.
Reductions: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride, yielding ethyl 6-(hydroxymethyl)nicotinate. evitachem.com This transformation is valuable for introducing a primary alcohol group, which can serve as a handle for further reactions.
Oxidations: Conversely, the formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com This creates a dicarboxylic acid derivative, pyridine-2,5-dicarboxylic acid, after subsequent ester hydrolysis.
Oxime and Hydrazone Formation: As a typical aldehyde, the formyl group readily undergoes condensation reactions with hydroxylamine (B1172632) to form oximes, and with hydrazine (B178648) or its derivatives to form hydrazones. These reactions are fundamental in creating new C=N bonds, which are common in biologically active molecules.
Table 1: Selected Derivatizations of the Formyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Oximation | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) |
| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone (-CH=N-NH₂) |
The ethyl ester group offers another site for synthetic modification, primarily through nucleophilic acyl substitution or reduction.
Amidation: The ester can be converted into a wide range of amides through reaction with primary or secondary amines. chemrxiv.org This amidation can be facilitated by various methods, including direct thermal reaction, catalysis, or mechanochemical processes like ball milling, which can proceed efficiently without bulk solvent. chemrxiv.orgnih.gov This reaction is critical for synthesizing nicotinamide (B372718) derivatives, a class of compounds with significant biological relevance. The choice of amine allows for the introduction of diverse functionalities, altering the molecule's polarity, solubility, and interaction with biological targets.
Reduction to Alcohol: The reduction of the ester group requires stronger reducing agents than those used for the formyl group, such as lithium aluminum hydride (LiAlH₄). smolecule.com This reaction converts the ester to a primary alcohol, providing another route to ethyl 6-(hydroxymethyl)nicotinate, although it would also reduce the formyl group simultaneously if not protected. Selective reduction of the ester in the presence of an aldehyde is challenging but can be achieved with specific reagents and conditions.
The pyridine ring itself can be functionalized, though its reactivity is influenced by the two electron-withdrawing substituents (formyl and ester groups). These groups generally deactivate the ring toward electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution or direct C-H functionalization. beilstein-journals.org Modern cross-coupling methods catalyzed by transition metals offer powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. beilstein-journals.orgorganic-chemistry.org For example, C-H activation strategies can be employed to attach alkyl or aryl groups to the ring, building molecular complexity in a highly efficient manner. beilstein-journals.org
Polymer Chemistry Applications
The bifunctional nature of this compound makes it an attractive candidate for use in polymer chemistry.
This compound has been identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing.
In this context, this compound can participate in step-growth polymerization reactions. libretexts.orgbritannica.com The formyl group is particularly useful for forming Schiff base linkages (imines) through condensation reactions with amine-containing co-monomers. For example, polymerization with a di- or tri-functional amine would lead to the formation of a porous, 2D or 3D imine-linked COF. The ester group can either be carried into the polymer backbone or be pre-hydrolyzed to the carboxylic acid, providing another reactive site for forming polyester (B1180765) or polyamide linkages. This ability to act as a versatile building block, or monomer, opens the door to creating novel, functional polymeric materials. chandra-asri.combyjus.com
Lack of Sufficient Data on this compound in Coordination Polymer Synthesis
While the broader class of nicotinate derivatives has been utilized in the formation of coordination polymers, and the related compound ethyl nicotinate has been shown to act as a ligand in the formation of such structures, specific research findings on the application of this compound for this purpose are absent. The presence of the formyl group at the 6-position of the pyridine ring introduces a secondary potential coordination site, which could lead to the formation of more complex or varied polymer structures. However, without experimental data, any discussion on its role as a ligand for coordination polymers would be purely speculative.
Detailed research findings, including data on the resulting coordination polymer structures, their dimensionality, and properties, are essential for a thorough and scientifically accurate discussion as requested. As such, the section on "Ligand for Coordination Polymers" cannot be completed at this time. Further experimental research is required to elucidate the potential of this compound in this advanced synthetic application.
Biological and Bioorganic Research Insights of Ethyl 6 Formylnicotinate
Investigation of Molecular Interactions and Biological Activities
The biological profile of Ethyl 6-formylnicotinate is inferred from studies on its structural analogs, which reveal a capacity to interact with various biological targets, including enzymes and receptors, and to modulate cellular pathways involved in inflammation, microbial growth, and oxidative stress.
The nicotinate (B505614) scaffold is a constituent of several enzyme inhibitors, suggesting that this compound and its derivatives may exhibit similar properties. Research has focused on several key enzyme targets.
One significant area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Studies on novel nicotinic acid derivatives have demonstrated potent inhibitory activity against the COX-2 enzyme. nih.gov Certain synthesized nicotinate compounds showed COX-2 inhibitory activity equipotent to the reference drug celecoxib, with high selectivity over the COX-1 enzyme, which is associated with a safer gastric profile. nih.gov
Furthermore, analogs of this compound have been identified as inhibitors of other critical enzymes. For example, Ethyl 4,6-dichloro-2-formylnicotinate has been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, highlighting its potential in anti-cancer research. biosynth.com Other research has explored the inhibition of bacterial enzymes, such as nicotinate mononucleotide adenylyltransferase (NadD), a key enzyme in NAD+ synthesis, by nicotinate analogs, presenting a pathway for developing new antibacterial agents. nih.gov The enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which is involved in metabolic processes, has also been a target for inhibitors based on nicotinamide-like scaffolds. nih.gov
| Enzyme Target | Compound Class/Analog | Observed Effect | Reference |
| Cyclooxygenase-2 (COX-2) | Novel Nicotinate Derivatives | Potent and selective inhibition | nih.gov |
| Ribonucleotide Reductase | Ethyl 4,6-dichloro-2-formylnicotinate | Inhibition of DNA and RNA synthesis | biosynth.com |
| Nicotinate Mononucleotide Adenylyltransferase (NadD) | Nicotinate Analogues | Inhibition of bacterial NAD+ synthesis | nih.gov |
| Nicotinamide N-Methyltransferase (NNMT) | Quinolinium Analogues (Nicotinamide-based) | Inhibition of cytosolic biotransformation | nih.gov |
The core structure of this compound is derived from nicotinic acid, which is structurally related to nicotine (B1678760) and the endogenous neurotransmitter acetylcholine (B1216132). This structural similarity suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a crucial role in fast neurotransmission in the central and peripheral nervous systems. frontiersin.org
nAChRs are pentameric structures assembled from a variety of subunits (e.g., α2–α10, β2–β4). frontiersin.org The specific subunit composition determines the receptor's pharmacological and physiological properties. The most abundant subtype in the brain is the α4β2 nAChR, which is a primary target for nicotine and is deeply implicated in the mechanisms of nicotine addiction. nih.gov Another key subtype, the homomeric α7 nAChR, is a target for therapeutic intervention in cognitive disorders and inflammation due to its high calcium permeability. nih.gov
While direct binding studies of this compound to nAChRs are not extensively documented, the nicotinic moiety is known to facilitate interactions with these receptors. The binding of ligands to the interface between nAChR subunits triggers a conformational change, opening an ion channel and modulating neuronal activity. frontiersin.org The potential for this compound or its metabolites to act as agonists, antagonists, or allosteric modulators at various nAChR subtypes remains an area for further investigation.
Nicotinic acid and its derivatives have long been recognized for their antimicrobial potential. researchgate.netdrugs.com This class of compounds has demonstrated efficacy against a range of pathogens, including bacteria and fungi.
Research on novel arylazo nicotinate derivatives has shown high effectiveness against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.netconsensus.app Similarly, nicotinic acid-derived N-acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts have exhibited significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One analog, Ethyl 4,6-dichloro-2-formylnicotinate, was found to be effective against the fungal pathogen Candida glabrata with optimal concentrations between 10 and 50 μM. biosynth.com The mechanism of action for nicotinic acid derivatives against mycobacteria is believed to involve the inhibition of peptide synthesis. drugs.com
| Compound Class/Analog | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Nicotinic Acid-Derived Acylhydrazone | Staphylococcus epidermidis | 1.95 µg/mL | mdpi.com |
| Nicotinic Acid-Derived Acylhydrazone | Staphylococcus aureus (MRSA) | 7.81 µg/mL | mdpi.com |
| Nicotinic Acid-Derived 1,3,4-Oxadiazoline | Bacillus subtilis | 7.81 µg/mL | mdpi.com |
| Nicotinic Acid-Derived 1,3,4-Oxadiazoline | Staphylococcus aureus (MRSA) | 15.62 µg/mL | mdpi.com |
| Ethyl 4,6-dichloro-2-formylnicotinate | Candida glabrata | 10-50 µM | biosynth.com |
The anti-inflammatory properties of nicotinic acid derivatives are well-documented and represent a significant area of research. These compounds can modulate inflammatory responses through various mechanisms, primarily by targeting key enzymes and signaling pathways.
The potential for nicotinate derivatives to act as antioxidants has been explored, often in derivatives where the nicotinic acid moiety is combined with another known antioxidant. A prominent example is Tocopheryl nicotinate, an ester of Vitamin E (α-tocopherol) and nicotinic acid. This compound combines the antioxidant, free-radical scavenging properties of Vitamin E with the metabolic effects of nicotinic acid. paulaschoice-eu.com
Additionally, metal complexes of nicotinic acid have shown promise in modulating oxidative stress. A copper(I)-nicotinate complex demonstrated significant antioxidant properties in research models, evidenced by its ability to increase total antioxidant capacity and reduce markers of oxidative stress. ijpras.com While direct studies on the antioxidant capacity of this compound are not widely available, the established activity of related compounds suggests this is a plausible area for future research.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be inferred by comparing its structure with that of various analogs and correlating the structural modifications with observed changes in biological effects. The key positions for modification on the nicotinate scaffold are typically the substituents on the pyridine (B92270) ring.
The formyl group at the 6-position of this compound is a key feature. This aldehyde group is chemically reactive and may participate in forming covalent bonds with biological targets, but it might also contribute to metabolic instability, potentially limiting the compound's therapeutic utility.
SAR studies of related compounds provide valuable insights:
Anti-inflammatory Activity: In a series of 2-substituted phenyl derivatives of nicotinic acid, compounds featuring a 2-bromophenyl substituent displayed the most potent analgesic and anti-inflammatory activities. jst.go.jp For COX-2 inhibition, the presence of bulky, hydrophobic groups on an associated phenyl ring was found to contribute strongly to selectivity. nih.gov
Antimicrobial Activity: For nicotinic acid-derived N-acylhydrazones, the substitution at the azomethine end significantly impacts antimicrobial potency. An analog bearing a pyridyl group showed greater activity than those with phenyl derivatives, suggesting the additional nitrogen atom enhances the effect. derpharmachemica.com
Enzyme Inhibition: In the development of inhibitors for bacterial NadD, SAR analysis revealed that symmetric, dimeric compounds could achieve higher affinity than asymmetric monomers. nih.gov For NNMT inhibitors, a quinolinium scaffold proved more promising than pyridinium (B92312) or other heterocyclic systems, with computer-based docking confirming that specific interactions with the substrate-binding site drive inhibitory potency. nih.gov
The table below summarizes the SAR for several nicotinate analogs, highlighting the influence of different substituents on their biological profiles.
| Compound | Key Structural Feature | Biological Activity Profile | Reference |
| This compound | 6-formyl group | Pharmacological data not widely reported; formyl group may confer reactivity but also instability. | |
| Ethyl 4,6-dichloro-2-formylnicotinate | 2-formyl, 4-chloro, 6-chloro groups | Inhibits ribonucleotide reductase; shows anti-inflammatory and antifungal (C. glabrata) activity. | biosynth.com |
| 2-(2-bromophenylamino)nicotinic acid derivatives | 2-(2-bromophenylamino) group | Potent dual anti-inflammatory and analgesic profile. | jst.go.jp |
| Arylazo Nicotinate Derivatives | Arylazo group | High antibacterial activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| Nicotinic Acid N-acylhydrazones | N-acylhydrazone moiety with pyridyl substitution | Potent antimicrobial activity, particularly against Staphylococcus species. | mdpi.comderpharmachemica.com |
| Ethyl 6-aminonicotinate | 6-amino group | Amino group's hydrogen-bonding may improve target binding but is susceptible to oxidation. |
Systematic Modification of the Formyl Group
The formyl group (an aldehyde, -CHO) at the 6-position of the pyridine ring is a key feature of this compound. It is an electron-withdrawing group and a reactive chemical handle, making it a prime target for structural modification to modulate biological activity. In biological systems, formyl groups can be reactive and may sometimes act as degradation signals.
Research has focused on transforming the formyl group into other functionalities to create new derivatives with altered properties. A common strategy is reductive amination, where the aldehyde is converted into an amine. For instance, mthis compound, a close analogue, has been used as a starting material where the formyl group is reacted with an amine to create larger, more complex structures, such as ligands for medical imaging agents. mdpi.com This transformation replaces the reactive aldehyde with a more stable secondary or tertiary amine linkage, which can then participate in different biological interactions.
Another approach involves replacing the formyl group entirely. Studies on related nicotinic acid structures have shown that substituting the group at the 6-position has a significant effect on biological activity. For example, replacing the formyl group with a phenyl group led to the development of 6-phenylnicotinohydrazide derivatives that were evaluated for antitubercular and antimicrobial properties. bohrium.com This highlights that the nature of the substituent at this position—whether a small aldehyde or a larger aromatic ring—is a critical determinant of the compound's biological target and efficacy.
Table 1: Impact of Formyl Group Modification on Derivative Class
| Starting Moiety | Modification Reaction | Resulting Functional Group | Target Biological Application |
| 6-Formyl | Reductive Amination | Secondary/Tertiary Amine | Ligand Synthesis, Imaging Agents |
| 6-Formyl | Replacement Synthesis | Phenyl Group | Antitubercular, Antimicrobial |
Ester Moiety Alterations and Their Biological Impact
The ethyl ester moiety (-COOCH₂CH₃) in this compound is another crucial site for chemical modification. While it contributes to the molecule's lipophilicity, it is also a primary site for metabolic transformation. Altering this group can significantly influence a compound's stability, potency, and mechanism of action.
A prominent modification strategy involves converting the ethyl ester into a hydrazide (-CONHNH₂). This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting nicotinohydrazide serves as a versatile intermediate for synthesizing a wide array of derivatives. For example, 6-phenylnicotinohydrazides have been further reacted to produce compounds with potent antitubercular and broad-spectrum antimicrobial activity. bohrium.com
Similarly, derivatives of ethyl nicotinate have been converted to their corresponding hydrazides and subsequently used to synthesize novel semicarbazide (B1199961) and thiosemicarbazide (B42300) compounds. These derivatives have been investigated as potential anti-tumor agents, with some showing the ability to induce apoptosis in cancer cell lines by modulating nuclear receptors like Nur77. nih.gov This transformation from a simple ester to a more complex hydrazide-based structure is a key step in unlocking potent and specific biological activities.
Table 2: Biological Activity of Derivatives from Ester Moiety Modification
| Ester Modification | Resulting Derivative Class | Investigated Biological Activity |
| Hydrazinolysis | Nicotinohydrazide | Intermediate for further synthesis |
| Hydrazinolysis & further reaction | Acylhydrazones, Semicarbazides | Antitubercular, Antimicrobial, Anti-tumor |
Pyridine Ring Substituent Effects
The biological activity of this compound is not solely determined by its formyl and ester groups but is also heavily influenced by other substituents on the pyridine ring. The electronic properties and steric bulk of these substituents can alter the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile.
Comparative studies of 6-substituted ethyl nicotinates have shown that the nature of the substituent at the 6-position is critical. For instance, replacing the formyl group with a morpholino group can enhance binding to certain protein targets due to the latter's bulk and polarity. d-nb.info In contrast, introducing electron-withdrawing groups like chlorine or electron-donating groups like an amino group alters the electronic distribution of the pyridine ring, which directly impacts how it interacts with biological macromolecules. d-nb.info
Furthermore, research into more complex nicotinic acid derivatives has demonstrated the impact of multiple substitutions. In one study, the presence of a methyl group at the 2-position and a large 6-methoxynaphthalen group at the 6-position of the nicotinic acid scaffold was essential for the potent anti-tumor activity observed in the final compounds. nih.gov These findings underscore the importance of the substitution pattern on the pyridine ring for tailoring the biological effects of this class of molecules.
Prodrug Design and Biotransformation
The ester functional group in this compound makes it a candidate for prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. For nicotinate esters, the most common prodrug strategy involves the enzymatic hydrolysis of the ester bond to release the corresponding nicotinic acid derivative, which is the active form. mdpi.comdergipark.org.tr
This biotransformation is typically mediated by carboxylesterase enzymes, which are abundant in the liver, plasma, and skin. bohrium.comnih.govconsensus.appsci-hub.se Upon administration, this compound would likely undergo hydrolysis to yield 6-formylnicotinic acid and ethanol (B145695). This approach is used to improve the delivery of polar drugs like nicotinic acid; the ester prodrug is more lipophilic, allowing it to be absorbed more readily through biological membranes, such as the skin. nih.govresearchgate.net Once absorbed, the esterases cleave the ester, releasing the active carboxylic acid at the target site. consensus.app
The rate of this biotransformation is influenced by the structure of the ester. Studies on various alkyl esters of nicotinic acid (methyl, ethyl, butyl) have shown that the length of the alkyl chain affects the rate of enzymatic hydrolysis and the permeability of the prodrug. nih.gov Therefore, the ethyl group in this compound is a deliberate choice to balance lipophilicity for absorption with susceptibility to esterase-mediated activation.
Computational Biology and Molecular Docking Studies
While specific computational studies on this compound are not widely reported, research on analogous nicotinic acid and nicotinamide derivatives provides significant insight into how these molecules are analyzed using computational tools. Molecular docking and pharmacophore modeling are essential techniques used to predict and understand the biological activity of these compounds.
Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. d-nb.infodergipark.org.tr This technique allows researchers to understand the interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For nicotinic acid derivatives, docking studies have been instrumental in explaining their biological activities. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to rationalize their anti-inflammatory activity. nih.gov Similarly, docking has been used to study how nicotinic acid analogues bind to α-amylase and α-glucosidase, providing a basis for their potential as anti-diabetic agents by identifying key amino acid residues involved in the binding. d-nb.info These studies calculate a "docking score" or "binding energy," which estimates the binding affinity, helping to prioritize which compounds to synthesize and test in the lab. d-nb.info
Pharmacophore Modeling
Pharmacophore modeling is another key computational technique used in drug discovery. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response.
For nicotinamide and nicotinate derivatives, pharmacophore models have been developed to identify the crucial structural requirements for various biological activities, such as inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anti-cancer applications or acting as vasorelaxants. sci-hub.seresearchgate.nettandfonline.com These models are built by aligning a set of active molecules and identifying their common chemical features. The resulting pharmacophore can then be used as a 3D query to screen large databases of virtual compounds to find new, structurally diverse molecules that possess the required features and are therefore likely to be active. researchgate.netmdpi.com This approach accelerates the discovery of novel lead compounds.
Advanced Analytical Characterization in Research of Ethyl 6 Formylnicotinate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of ethyl 6-formylnicotinate with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework.
¹H NMR Spectroscopy of this compound reveals distinct signals for each unique proton environment. The spectrum is characterized by signals in the aromatic region corresponding to the pyridine (B92270) ring protons, a singlet for the aldehydic proton, and signals for the ethyl ester group (a quartet and a triplet). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the formyl and ester groups.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct resonances for the carbonyl carbons of the aldehyde and the ester, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Representative NMR Data for this compound
| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | ~10.1 | Singlet |
| Pyridine Ring (H-2) | ~9.2 | Doublet | |
| Pyridine Ring (H-4) | ~8.4 | Doublet of Doublets | |
| Pyridine Ring (H-5) | ~7.9 | Doublet | |
| Ethyl Ester (-OCH₂CH₃) | ~4.4 | Quartet | |
| Ethyl Ester (-OCH₂CH₃) | ~1.4 | Triplet | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~192 | - |
| Ester Carbonyl (C=O) | ~165 | - | |
| Pyridine Ring (C-6) | ~155 | - | |
| Pyridine Ring (C-2) | ~152 | - | |
| Pyridine Ring (C-4) | ~138 | - | |
| Pyridine Ring (C-3) | ~125 | - | |
| Pyridine Ring (C-5) | ~122 | - | |
| Ethyl Ester (-OCH₂) | ~62 | - | |
| Ethyl Ester (-CH₃) | ~14 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Key vibrational frequencies include:
A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1700-1715 cm⁻¹.
Another strong absorption for the carbonyl (C=O) stretching of the ethyl ester group, usually at a slightly higher frequency, around 1720-1730 cm⁻¹.
C-H stretching vibrations for the aromatic pyridine ring and the aldehyde proton are observed in the 2800-3100 cm⁻¹ region.
C-O stretching vibrations from the ester group appear in the 1100-1300 cm⁻¹ region.
C=N and C=C stretching vibrations from the pyridine ring are found in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1725 | C=O Stretch | Ethyl Ester |
| ~1710 | C=O Stretch | Aldehyde |
| ~2820, ~2720 | C-H Stretch | Aldehyde |
| 1500-1600 | C=C / C=N Stretch | Pyridine Ring |
Mass Spectrometry (MS) (LC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate components of a mixture before mass analysis. For this compound, these methods can be used for both identification and quantification. In the mass spectrum, the molecule will typically show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a structural fingerprint, often involving the loss of the ethoxy group (-OC₂H₅) from the ester or the formyl group (-CHO).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of this compound by distinguishing it from other isomers or compounds with the same nominal mass.
Table 3: Expected Mass Spectrometry Data for this compound (C₉H₉NO₃)
| Technique | Measurement | Value | Information Provided |
|---|---|---|---|
| MS | Molecular Ion (M⁺) | m/z 179 | Molecular Weight Confirmation |
| Key Fragment | m/z 150 | Loss of Formyl Group (-CHO) | |
| Key Fragment | m/z 134 | Loss of Ethoxy Group (-OC₂H₅) |
| HRMS | Exact Mass | 179.0582 | Elemental Formula Confirmation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands. The spectrum is influenced by the presence of the carbonyl groups, which act as chromophores and are conjugated with the aromatic ring. The analysis of the absorption maxima (λ_max) can be useful for quantitative analysis and for monitoring reactions involving the pyridine ring or its substituents.
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A typical analysis involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the precise quantification of purity, often expressed as a percentage area.
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
| Purity Calculation | Based on the area percentage of the main peak |
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used to assess the purity of a sample by separating it from volatile impurities, starting materials, or by-products. The compound's ester and aldehyde functionalities provide sufficient volatility for GC analysis, often without the need for chemical derivatization.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the inside of the column and the mobile gas phase. The time it takes for the compound to travel through the column to the detector is known as the retention time (tR), which is a characteristic property for a given set of analytical conditions.
While specific, published GC methods for this compound are not abundant in publicly available literature, a standard method can be developed based on the analysis of structurally similar compounds, such as Ethyl Nicotinate (B505614). Purity analysis for commercial grades of related compounds often specifies GC as the primary method, indicating its suitability.
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Nicotinate Esters
| Parameter | Typical Value / Type | Purpose |
|---|---|---|
| Column | HP-5ms (or equivalent) | A non-polar column suitable for a wide range of analytes. |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering good resolution and capacity. | |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 mL/min (constant flow) | Optimal flow rate for efficient separation in a standard column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading when analyzing concentrated samples. |
| Oven Program | Initial: 100 °C (hold 2 min) | Starts at a temperature below the solvent's boiling point. |
| Ramp: 15 °C/min to 280 °C | Gradually increases temperature to elute less volatile components. | |
| Final hold: 5 min at 280 °C | Ensures all components are eluted from the column. | |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte as it exits the column. |
This table presents a hypothetical but typical set of starting parameters for method development. The actual retention time for this compound would need to be determined experimentally under these conditions.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and versatile separation technique widely used in organic synthesis to monitor the progress of reactions, identify compounds, and determine the purity of a substance. nih.gov For this compound, TLC is an invaluable tool for qualitatively tracking its formation from starting materials or its conversion into subsequent products. nih.gov
The principle of TLC involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. nist.gov
The polarity of this compound, influenced by its ester and aldehyde groups, dictates its behavior. A mobile phase (eluent) is chosen to achieve a good separation, where the target compound moves a certain distance up the plate. This distance is characterized by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
A suitable mobile phase for this compound would likely be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The exact ratio is optimized to achieve an Rf value typically between 0.3 and 0.7 for clear separation. Visualization of the spots is often achieved under UV light (254 nm), as the pyridine ring is UV-active, or by staining with a chemical agent like potassium permanganate (B83412).
Table 2: Typical Thin-Layer Chromatography (TLC) System for this compound
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chromatographyonline.com This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. To perform this analysis, a high-quality single crystal of this compound is required.
The process involves mounting the crystal and irradiating it with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. thegoodscentscompany.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, a detailed atomic model of the molecule is built and refined. thegoodscentscompany.com
While the full crystallographic data for this compound is not present in publicly accessible databases as of late 2025, the determination of its crystal structure would yield the parameters shown in the table below. Such data is invaluable for understanding intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state, which influence the compound's physical properties like melting point and solubility.
Table 3: X-ray Crystallography Data Parameters for a Molecular Crystal
| Parameter | Description | Example Data for this compound |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₉NO₃ |
| Formula Weight | The mass of one mole of the compound. | 179.17 g/mol |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | To be determined |
| Space Group | The symmetry group of the crystal structure. | To be determined |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. | To be determined |
| Volume (V) | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
| Calculated Density (ρ) | The density of the crystal calculated from the formula weight and unit cell volume. | To be determined |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | To be determined |
Advanced hyphenated techniques (e.g., GC-MS/MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. After components are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. This fragmentation pattern serves as a "molecular fingerprint" for identification.
For this compound (MW: 179.17), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a prominent fragment at m/z 134, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to yield a fragment at m/z 106. Further fragmentation of the pyridine ring could also occur.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. It is also the preferred method for quantifying low levels of compounds in complex matrices. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is directed into a mass spectrometer, typically using an electrospray ionization (ESI) source. nih.govnih.gov ESI is a soft ionization technique that usually produces a protonated molecule [M+H]⁺ in positive ion mode.
For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 180.1) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and sensitive, minimizing interferences from the sample matrix. restek.com
Table 4: Projected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment / Product Ions (m/z) | Analytical Application |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 179 (M⁺) | 150 ([M-CHO]⁺), 134 ([M-OC₂H₅]⁺), 106 ([M-COOC₂H₅]⁺) | Structure confirmation, purity analysis, identification of unknowns. |
| LC-MS/MS | ESI (Positive) | 180 ([M+H]⁺) | To be determined experimentally (e.g., loss of C₂H₄, H₂O) | Quantitative analysis in biological or environmental samples, pharmacokinetic studies. |
Future Research Directions and Emerging Opportunities
Novel Synthetic Methodologies and Catalysis
The synthesis of highly substituted pyridines remains a central theme in organic chemistry due to their prevalence in pharmaceuticals and functional materials. Future research will likely focus on developing more efficient, direct, and versatile methods for synthesizing Ethyl 6-formylnicotinate and its analogs.
Key areas of exploration include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy to construct complex molecules like pyridine (B92270) derivatives in a single step, which is vital for synthetic organic chemistry. Developing novel MCRs that incorporate the structural motifs of this compound could provide rapid access to diverse compound libraries.
Flow Chemistry: The transition from batch processing to continuous flow reactors presents an opportunity to improve the synthesis of pyridine compounds significantly. This approach can lead to higher yields, reduced production costs, and easier manufacturing, as demonstrated in the synthesis of other pyridine-based active ingredients.
Advanced Catalysis: The development of new catalysts is crucial. This includes metal-free catalytic systems, which offer an environmentally benign alternative for the synthesis of N-heterocyclic frameworks. Furthermore, new chiral catalysts could enable the enantioselective functionalization of the molecule, which is critical for developing specific biological activities.
Novel Cycloaddition Strategies: Aza-Diels-Alder reactions of 1,2,4-triazines with alkynes provide a convenient method for synthesizing highly substituted pyridines. Research into milder and more versatile directed cycloaddition approaches could streamline the synthesis of complex pyridine cores.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its formyl and ethyl ester groups, attached to a potentially reactive pyridine core. While the individual chemistry of these functional groups is well-understood, their combined influence within this specific molecular architecture offers fertile ground for discovering new transformations. Future research could investigate:
Tandem and Cascade Reactions: The proximity of the aldehyde and ester functionalities could be exploited to design novel tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and complex fused-ring systems.
Regioselective Functionalization: The electronic nature of the pyridine ring, influenced by both the electron-withdrawing aldehyde and ester groups, could be leveraged to explore regioselective addition or substitution reactions at the C2, C4, and C5 positions.
Formal [4+2] Cycloadditions: The pyridine core itself, or derivatives thereof, could potentially act as a diene or dienophile in formal cycloaddition reactions, providing a pathway to complex polycyclic structures, a concept explored in related heterocyclic systems.
Rational Design of Derivatives for Targeted Biological Applications
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of drugs and biologically active compounds. The structure of this compound serves as an excellent starting point for the rational design of new therapeutic agents.
The aldehyde group is particularly useful as a chemical handle for derivatization. It can be readily converted into a wide range of other functional groups or used in condensation reactions to attach other molecular fragments. For instance, it can be used to synthesize Schiff bases, which have shown potential as α-glucosidase inhibitors.
Future design strategies could target a variety of diseases:
Anticancer Agents: Many pyridine derivatives exhibit significant cytotoxic activities. By modifying the substituents on the this compound core, it is possible to design new compounds that target specific proteins involved in cancer progression, such as B-RAF kinases or tubulin.
Enzyme Inhibitors: The rational design of heterocyclic compounds has led to potent enzyme inhibitors. The structure of this compound can be modified to fit the active sites of specific enzymes, potentially leading to new treatments for metabolic disorders or other diseases.
Antimicrobial Agents: The pyridine moiety is a known pharmacophore in the development of antimicrobial drugs. New derivatives could be synthesized and tested against various bacterial and fungal strains.
| Research Area | Design Strategy | Potential Biological Target |
| Oncology | Synthesis of pyrrolo[2,3-b]pyridine derivatives | V600E B-RAF Kinase |
| Metabolic Disorders | Design of indole-based Schiff bases from the formyl group | α-glucosidase |
| Infectious Diseases | Fusion of the pyridine nucleus with other heterocyclic scaffolds | Microbial enzymes/proteins |
| Neurodegenerative Diseases | Development of heterocyclic gamma-butyrobetaines | Carnitine Acetyltransferase |
Integration with Automated Synthesis and High-Throughput Screening
Modern drug discovery relies on the rapid synthesis and evaluation of large numbers of compounds. The structure of this compound is well-suited for such approaches. The aldehyde group provides a reliable reactive site for parallel synthesis, allowing for the automated generation of large compound libraries where a diverse set of building blocks is appended to the pyridine core.
This integration of automated synthesis with high-throughput screening (HTS) can dramatically accelerate the identification of lead compounds. However, a significant challenge in HTS is the high attrition rate of initial "hits". Therefore, future efforts must also focus on developing integrated workflows that include early-stage ADME (absorption, distribution, metabolism, and excretion) profiling to better predict which compounds are most likely to succeed in later stages of drug development.
Advanced Computational Modeling and Machine Learning in Compound Design
Computational chemistry offers powerful tools to guide and accelerate the design of new this compound derivatives. Techniques like Density Functional Theory (DFT) can be used to understand the electronic properties, reactivity, and spectral characteristics of the molecule and its potential derivatives.
Key computational approaches include:
Molecular Docking: This technique can predict how designed derivatives will bind to a biological target, such as a protein's active site. This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interactions.
Machine Learning (ML): ML models are increasingly being used to predict chemical properties and biological activities. For instance, an artificial neural network could be trained to predict the site selectivity of reactions on the pyridine ring, facilitating the design of synthetic routes. These models can rapidly screen virtual libraries of thousands of compounds to identify candidates with desirable properties before any laboratory synthesis is undertaken.
Sustainable and Eco-friendly Synthetic Routes
The principles of green chemistry are becoming increasingly important in the chemical and pharmaceutical industries. Future research on this compound should prioritize the development of sustainable synthetic methods.
Promising green chemistry approaches include:
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique aligns with the green chemistry principle of energy efficiency.
Solvent-Free or Green Solvent Reactions: Minimizing or replacing hazardous organic solvents is a core goal of green chemistry. Research into solid-state reactions (mechanochemistry) or the use of benign solvents like water or deep eutectic solvents could drastically reduce the environmental impact of synthesis.
Biocatalysis: The use of enzymes as catalysts can provide exceptional selectivity under mild reaction conditions, minimizing waste and avoiding the use of toxic reagents.
Development of Diagnostic and Imaging Agents
Beyond therapeutics, pyridine derivatives have emerged as valuable scaffolds for creating molecular imaging agents. The nicotinamide (B372718) structure, closely related to the nicotinate (B505614) core of the target compound, has been successfully used to develop PET (Positron Emission Tomography) probes for imaging malignant melanoma.
The formyl group of this compound is an ideal chemical handle for attaching imaging moieties, such as:
Radionuclides: Fluorine-18 ([¹⁸F]) can be incorporated to create PET imaging agents. The aldehyde can be converted into an amine or other functional group to facilitate radiolabeling.
Fluorophores: The core structure can be conjugated to fluorescent molecules for use in optical imaging or as probes in biological assays.
The ability to rationally modify the pyridine scaffold allows for the tuning of pharmacokinetic properties, such as clearance rates and target tissue uptake, which are critical for developing effective and safe imaging agents.
Q & A
Q. How can researchers integrate cheminformatics tools to design novel Ethyl 6-formylnicotinate analogs with enhanced bioavailability?
- Methodological Answer : Use QSAR models to correlate substituent effects (e.g., logP, polar surface area) with permeability data. Validate predictions using Caco-2 cell assays. Prioritize analogs with ≤5 H-bond donors and logP 1-3 for oral bioavailability .
Key Methodological Considerations
- Data Validation : Cross-reference spectral data with multiple techniques (e.g., NMR + XRD) to confirm assignments .
- Ethical Compliance : Document risk assessments for novel synthetic routes, addressing hazards like aldehyde reactivity .
- Literature Gaps : Use citation analysis tools (e.g., Web of Science) to identify understudied applications (e.g., catalytic uses) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
